N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 896346-41-1
VCID: VC7020615
InChI: InChI=1S/C21H17N3OS/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
SMILES: CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Molecular Formula: C21H17N3OS
Molecular Weight: 359.45

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

CAS No.: 896346-41-1

Cat. No.: VC7020615

Molecular Formula: C21H17N3OS

Molecular Weight: 359.45

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide - 896346-41-1

Specification

CAS No. 896346-41-1
Molecular Formula C21H17N3OS
Molecular Weight 359.45
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C21H17N3OS/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Standard InChI Key AOQGMMIDXIVRQT-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core fused to a phenyl ring at the 2-position, which is further substituted with a benzamide group bearing a methylthio (-SMe) moiety at the ortho position of the benzene ring. This arrangement creates a planar, conjugated system that may enhance interactions with biological targets such as enzymes or DNA . The methylthio group introduces lipophilicity, potentially improving membrane permeability and bioavailability compared to unsubstituted analogs.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₇N₃OS
Molecular Weight359.45 g/mol
IUPAC NameN-[2-(1H-Benzimidazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
SMILESCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChI KeyAOQGMMIDXIVRQT-UHFFFAOYSA-N

The compound’s solubility profile remains undocumented, but its lipophilic nature (evident from the methylthio and aromatic groups) suggests limited aqueous solubility, a common challenge for benzimidazole derivatives .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is reported, analogous benzimidazole-benzamide conjugates are typically synthesized via a two-step approach :

  • Benzimidazole Formation: A 1,2-diamine reacts with a carbonyl source (e.g., carboxylic acid or aldehyde) under dehydrating conditions. For example, cobalt-catalyzed dehydrogenative coupling of aromatic diamines with primary alcohols has been employed to generate 2-substituted benzimidazoles .

  • Amide Coupling: The benzimidazole intermediate is coupled with 2-(methylthio)benzoyl chloride using a base such as triethylamine or DMAP. This step likely proceeds via nucleophilic acyl substitution.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclocondensation .

  • Catalysts: Transition metals (e.g., Co) for dehydrogenative coupling .

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to dissolve intermediates .

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would reveal aromatic proton environments (δ 7.0–8.5 ppm), methylthio singlet (~δ 2.5 ppm), and amide NH signals (~δ 10 ppm) .

  • Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 359.45 (M⁺).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Benzimidazoles interfere with tubulin polymerization and topoisomerase function, inducing apoptosis in cancer cells . The methylthio moiety may potentiate these effects by modulating redox pathways or enhancing cellular uptake. In silico docking studies of similar compounds show favorable binding to the colchicine site of β-tubulin (binding energy: −9.2 kcal/mol) .

Anti-inflammatory Properties

Benzimidazole analogs suppress cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing pro-inflammatory cytokine production . The methylthio group’s electron-donating capacity could stabilize interactions with COX-2’s hydrophobic channel, as seen in indomethacin derivatives .

Computational and Pharmacokinetic Predictions

ADME Profiling

Lipinski’s Rule of Five:

  • Molecular weight: 359.45 (<500)

  • H-bond donors: 2 (<5)

  • H-bond acceptors: 4 (<10)

  • LogP (estimated): ~3.2 (<5)
    The compound complies with Lipinski’s criteria, suggesting oral bioavailability .

Pharmacokinetic Predictions:

  • Absorption: High intestinal permeability due to lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.

  • Excretion: Primarily renal, with minor fecal elimination.

Challenges and Future Directions

Synthetic Optimization

Current methods for benzimidazole synthesis suffer from moderate yields (40–60%) and harsh conditions . Future work could explore photocatalytic or flow-chemistry approaches to improve efficiency and sustainability.

Biological Validation

In vitro and in vivo studies are urgently needed to confirm hypothesized activities. Priority targets include:

  • Cytotoxicity assays against NCI-60 cancer cell lines.

  • Antimicrobial susceptibility testing per CLSI guidelines.

  • Murine models of inflammation (e.g., carrageenan-induced paw edema).

Structural Modification

Rational drug design could optimize potency and reduce off-target effects:

  • Replacing methylthio with sulfonyl or sulfonamide groups to modulate solubility.

  • Introducing fluorine atoms to enhance metabolic stability.

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